Cas no 53519-82-7 (2-amino-2-(3-methylphenyl)acetic acid)

2-Amino-2-(3-methylphenyl)acetic acid is a substituted phenylglycine derivative featuring an amino group and a carboxylic acid functionality on the same carbon atom, with a 3-methylphenyl substituent. This compound serves as a versatile chiral building block in organic synthesis and pharmaceutical applications, particularly in the preparation of peptidomimetics and bioactive molecules. Its rigid aromatic structure and functional groups enable selective modifications, making it valuable for asymmetric synthesis and drug development. The methyl group at the meta position enhances steric and electronic properties, influencing reactivity and binding interactions. High purity grades are available to meet rigorous research and industrial standards, ensuring reproducibility in synthetic workflows.
2-amino-2-(3-methylphenyl)acetic acid structure
53519-82-7 structure
Product Name:2-amino-2-(3-methylphenyl)acetic acid
CAS No:53519-82-7
MF:C9H11NO2
MW:165.189142465591
CID:2102158
Update Time:2025-05-23

2-amino-2-(3-methylphenyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • AMino-(3-Methylphenyl)-acetic acid
    • 2-Amino-2-(3-methylphenyl)acetic Acid
    • amino(3-methylphenyl)acetic acid
    • Amino-m-tolyl-acetic acid
    • 2-amino-2-(m-tolyl)acetic acid
    • Benzeneacetic acid, a-amino-3-methyl-, (
    • AR)-
    • (S)-2-Amino-2-(m-tolyl)acetic acid
    • (R)-2-Amino-2-(m-tolyl)acetic acid
    • LUSUJXIQPCPYCT-UHFFFAOYSA-N
    • STK135305
    • 3-Methyl-alpha-aminobenzeneacetic acid
    • AB11988
    • B
    • 2-amino-2-(3-methylphenyl)acetic acid
    • Inchi: 1S/C9H11NO2/c1-6-3-2-4-7(5-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)
    • InChI Key: LUSUJXIQPCPYCT-UHFFFAOYSA-N
    • SMILES: OC(C(C1C=CC=C(C)C=1)N)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 170
  • XLogP3: -1.3
  • Topological Polar Surface Area: 63.3

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Additional information on 2-amino-2-(3-methylphenyl)acetic acid

2-Amino-2-(3-Methylphenyl)acetic Acid (CAS No. 53519-82-7): A Comprehensive Overview

2-Amino-2-(3-methylphenyl)acetic acid, also known by its CAS number 53519-82-7, is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of phenylalanine, a naturally occurring amino acid, and has garnered attention due to its unique structural properties and potential biological activities.

The chemical structure of 2-amino-2-(3-methylphenyl)acetic acid consists of an amino group and a carboxylic acid group attached to a 3-methylphenyl ring. This configuration imparts the molecule with both hydrophilic and hydrophobic characteristics, making it an attractive candidate for various biochemical and pharmaceutical applications. The presence of the methyl group on the phenyl ring also influences the compound's solubility and reactivity, which are crucial factors in drug design and development.

Recent studies have highlighted the potential of 2-amino-2-(3-methylphenyl)acetic acid in the development of novel therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits promising anti-inflammatory properties. In vitro assays have demonstrated that it can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 2-amino-2-(3-methylphenyl)acetic acid could be a valuable lead compound for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory potential, 2-amino-2-(3-methylphenyl)acetic acid has been investigated for its neuroprotective effects. A study published in the Neuroscience Letters reported that this compound can protect neuronal cells from oxidative stress-induced damage. The mechanism of action appears to involve the modulation of intracellular signaling pathways, particularly those related to oxidative stress response and cell survival. These neuroprotective properties make 2-amino-2-(3-methylphenyl)acetic acid a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The pharmacokinetic properties of 2-amino-2-(3-methylphenyl)acetic acid have also been studied extensively. Research conducted by a team at the University of California, San Francisco, has shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and is rapidly absorbed into the bloodstream. Furthermore, it has a relatively long half-life, which could be advantageous for sustained drug delivery systems.

In terms of safety, preclinical studies have indicated that 2-amino-2-(3-methylphenyl)acetic acid is well-tolerated at therapeutic doses. Toxicological evaluations have not revealed any significant adverse effects on major organs or systems. However, as with any new chemical entity, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.

The synthetic routes for producing 2-amino-2-(3-methylphenyl)acetic acid have been well-documented in the literature. One common method involves the reaction of 3-methylbenzaldehyde with glycine in the presence of a reducing agent such as sodium borohydride. This approach yields high purity products with good yields, making it suitable for large-scale production in industrial settings.

In conclusion, 2-amino-2-(3-methylphenyl)acetic acid (CAS No. 53519-82-7) is a multifunctional compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its anti-inflammatory and neuroprotective properties, make it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new applications and mechanisms of action for this compound, further solidifying its importance in the field.

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